
(S)-1-(pyrimidin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(pyrimidin-4-yl)ethanamine is a chiral amine compound featuring a pyrimidine ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(pyrimidin-4-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives and suitable chiral amine precursors.
Reaction Conditions: Common methods include reductive amination, where a pyrimidine aldehyde or ketone reacts with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate pyrimidine derivatives.
Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity in the production of the chiral amine.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(pyrimidin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imines or oximes using oxidizing agents like hydrogen peroxide.
Reduction: Further reduction to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-(pyrimidin-4-yl)ethanamine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(pyrimidin-4-yl)ethanamine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission, enzyme activity, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
®-1-(pyrimidin-4-yl)ethanamine: The enantiomer of (S)-1-(pyrimidin-4-yl)ethanamine, with different biological activity.
1-(pyrimidin-4-yl)propanamine: A similar compound with an additional carbon in the alkyl chain.
2-(pyrimidin-4-yl)ethanamine: A positional isomer with the amine group on a different carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(1S)-1-pyrimidin-4-ylethanamine |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1 |
InChI Key |
OCZUDXKITNRVEH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1)N |
Canonical SMILES |
CC(C1=NC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


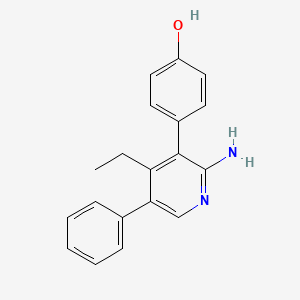
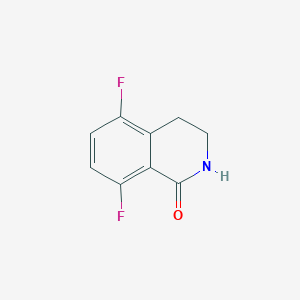
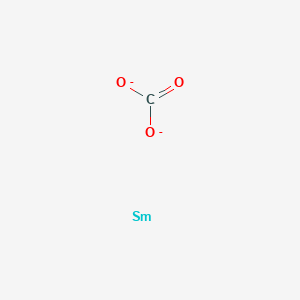
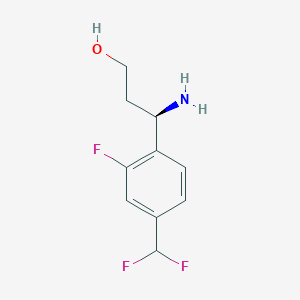
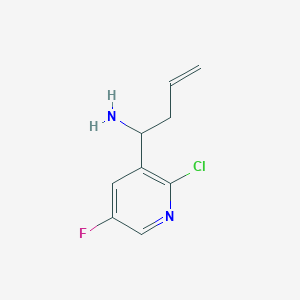
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
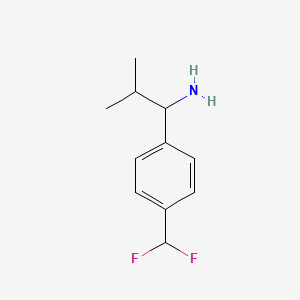


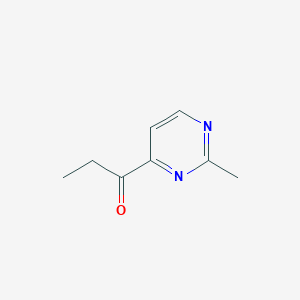
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
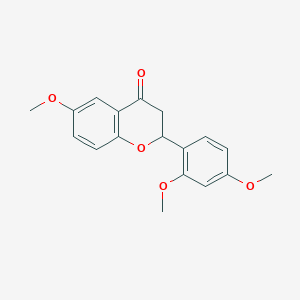
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)
